2-amino-N-(naphthalen-1-yl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-naphthalen-1-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11;/h1-7H,8,13H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUKPHFAODEZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-11-7 | |
| Record name | Acetamide, 2-amino-N-1-naphthalenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Formation of N-(naphthalen-1-yl)acetamide Intermediate
This involves the reaction of 1-naphthylamine with a suitable activated acetic acid derivative, such as chloroacetyl chloride or ethyl bromoacetate, under controlled conditions to form the amide bond.
- React 1-naphthylamine with chloroacetyl chloride in an inert solvent like dichloromethane or tetrahydrofuran at low temperature (0–5 °C) under basic conditions (e.g., triethylamine) to neutralize HCl formed.
- Stir the reaction mixture for several hours to ensure complete conversion.
- Work-up involves aqueous extraction, washing, and purification by recrystallization or chromatography.
$$
\text{1-Naphthylamine} + \text{Chloroacetyl chloride} \rightarrow \text{N-(naphthalen-1-yl)chloroacetamide}
$$
Followed by nucleophilic substitution with ammonia or ammonium salts to introduce the amino group.
Amination to 2-Amino-N-(naphthalen-1-yl)acetamide
The chloroacetamide intermediate undergoes nucleophilic substitution with ammonia or ammonium hydroxide to replace the chlorine atom with an amino group, yielding 2-amino-N-(naphthalen-1-yl)acetamide.
- Dissolve the chloroacetamide intermediate in ethanol or water.
- Add excess concentrated ammonia solution.
- Heat the mixture under reflux for several hours (typically 4–8 hours).
- Cool and isolate the product by filtration or extraction.
Formation of Hydrochloride Salt
The free base 2-amino-N-(naphthalen-1-yl)acetamide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.
- Dissolve the free base in ethanol.
- Add stoichiometric concentrated hydrochloric acid dropwise at room temperature.
- Stir for 1–2 hours.
- Filter the precipitated hydrochloride salt.
- Dry under vacuum to obtain the pure compound.
Example Data Table of Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amide formation | 1-Naphthylamine + Chloroacetyl chloride + TEA | 0–5 °C | 2–4 hours | 85–90 | Inert solvent, base neutralization |
| Amination | Chloroacetamide + NH3 (aq) | Reflux (~78 °C) | 4–8 hours | 75–80 | Excess ammonia, ethanol solvent |
| Hydrochloride salt formation | Free base + HCl (conc.) in ethanol | Room temperature | 1–2 hours | >95 | Precipitation and filtration |
Analytical and Purification Notes
- Purity Monitoring: High-performance liquid chromatography (HPLC) is typically used to monitor reaction progress and purity, aiming for >98% purity in the final product.
- Characterization: The compound is characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR), and melting point determination.
- Crystallization: Recrystallization from solvents like ethanol or isopropanol ensures high purity and stable crystal form of the hydrochloride salt.
Research Findings and Optimization
- The choice of reducing agents and reaction conditions in related naphthylamine derivatives significantly affects yield and purity.
- Acidic conditions during amide formation and salt formation are critical for optimal product isolation.
- The hydrochloride salt form improves compound stability and solubility, important for pharmaceutical applications.
- Industrial scale synthesis favors mild reaction temperatures and environmentally friendly solvents to enhance safety and sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(naphthalen-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene-1-ylamine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various amide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Naphthalene-1-carboxylic acid derivatives.
Reduction Products: Naphthalene-1-ylamine derivatives.
Substitution Products: Various amide derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of naphthylacetamide compounds exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the synthesis of naphthylacetamide derivatives that demonstrated cytotoxic effects against several cancer cell lines, suggesting potential for development into anticancer agents .
Neuroprotective Effects
Naphthylacetamides have been explored for their neuroprotective properties. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways related to neuroinflammation and cell survival .
Material Science
Corrosion Inhibition
Recent studies have investigated the use of naphthylacetylamine derivatives as corrosion inhibitors for metals. The compound's ability to form a protective layer on metal surfaces has been demonstrated, significantly reducing corrosion rates in acidic environments. This application is particularly relevant in industries dealing with metal fabrication and maintenance .
Synthetic Methodologies
Synthesis of Amino Alcohols
The compound serves as a precursor in the synthesis of amino alcohols through innovative synthetic routes. A notable one-pot method has been developed that allows for the conversion of naphthylacetamide into b-amino alcohols via C–H bond hydroxylation. This method showcases the compound's versatility and utility in organic synthesis .
Case Studies
Mechanism of Action
The mechanism by which 2-amino-N-(naphthalen-1-yl)acetamide hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological responses. The pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Chlorine vs. Amino Groups: Chlorinated analogs (e.g., 2-chloro-N-(1-naphthyl)-acetamide) are typically intermediates or less biologically active, whereas amino-substituted derivatives (e.g., FPL 13950) exhibit neuropharmacological effects due to enhanced receptor interactions .
- Naphthalene vs. Aromatic Substitutions : Replacement of naphthalene with diphenylethyl (FPL 13950) or dimethoxyphenyl (midodrine) groups shifts activity from CNS modulation to cardiovascular effects .
- Aminoethyl Side Chains: The addition of an aminoethyl group (N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide HCl) introduces basicity, influencing its role as a metabolite or impurity in adrenergic drugs like naphazoline .
Pharmacokinetic and Metabolic Profiles
Table 2: Pharmacokinetic Comparisons
Key Observations :
- Hydrolysis Susceptibility: Amino-acetamide hydrochlorides like FPL 13950 and remacemide undergo hydrolysis to active amines (e.g., FPL12495), enhancing CNS activity . This suggests that 2-amino-N-(naphthalen-1-yl)acetamide HCl may similarly generate bioactive metabolites.
- Brain Penetration : The naphthalene group’s hydrophobicity could improve blood-brain barrier penetration compared to polar analogs like midodrine, which primarily acts peripherally .
Table 3: Application-Based Comparisons
Key Observations :
- Ring Modifications : Cyclopropane () or benzothiazole () substitutions confer metabolic stability or antimicrobial activity, respectively, absent in the naphthalene-based parent compound.
- Receptor Specificity : Midodrine’s dimethoxyphenyl group enables α₁-adrenergic receptor binding, whereas naphthalene-based analogs may prioritize CNS targets .
Biological Activity
2-amino-N-(naphthalen-1-yl)acetamide hydrochloride, often referred to as N-(2-aminoethyl)-1-naphthylacetamide hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by various studies and data tables.
The compound is characterized by its solid state with a light yellow appearance. It has a melting point of approximately 171 °C. Its chemical structure includes an amine and an acetamide functional group attached to a naphthalene ring, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of naphthalene compounds exhibit notable antimicrobial properties. A study evaluating various synthesized compounds showed that certain naphthalene derivatives displayed effective inhibition against bacterial strains such as Bacillus sp. and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Naphthalene Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Bacillus sp. | 15 |
| This compound | Pseudomonas aeruginosa | 12 |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes, including monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE). These enzymes are crucial in neurotransmitter metabolism and are implicated in neurological disorders.
Table 2: Enzyme Inhibition Data
The data suggest that the compound exhibits selective inhibition, making it a candidate for further development in treating conditions like Parkinson's disease.
Case Studies
A notable case study involved the synthesis of a series of naphthalene-based compounds, including this compound. The synthesized compounds were subjected to various biological assays to evaluate their efficacy against pathogens and their enzyme inhibition capabilities.
In vitro studies demonstrated that the compound could significantly inhibit the growth of fungal species such as Aspergillus niger and Fusarium solani, suggesting its potential as an antifungal agent .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The naphthalene moiety facilitates binding to enzyme active sites, enhancing inhibitory effects on MAO and AChE.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Q & A
Q. What are the standard synthetic routes for 2-amino-N-(naphthalen-1-yl)acetamide hydrochloride, and what critical conditions ensure high yield?
The compound is synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting 1-naphthylamine with chloroacetyl chloride in anhydrous conditions to form the acetamide intermediate, followed by hydrochlorination with HCl gas in ethanol. Key conditions include maintaining a temperature below 5°C during chloroacetyl chloride addition to prevent side reactions and using stoichiometric HCl to ensure complete salt formation . Purity is optimized via recrystallization from ethanol-water mixtures.
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- NMR Spectroscopy : H and C NMR validate the presence of the naphthyl group (aromatic protons at δ 7.2–8.2 ppm) and acetamide backbone (amide proton at δ 8.1–8.3 ppm, carbonyl carbon at δ 168–170 ppm).
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns, critical for confirming stereochemical stability .
- HPLC-MS : Ensures >98% purity by detecting trace impurities (e.g., unreacted 1-naphthylamine) .
Q. How is the compound’s solubility profile characterized for biological assays?
Solubility is tested in polar (water, DMSO) and non-polar solvents (ethyl acetate) using UV-Vis spectroscopy. The hydrochloride salt shows enhanced aqueous solubility (≈15 mg/mL at 25°C) compared to the free base, making it suitable for in vitro studies. DMSO is preferred for stock solutions (50–100 mM) to avoid hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from impurities or polymorphic forms. For example, residual solvents (e.g., ethyl acetate) in the hydrochloride salt can inhibit enzyme activity. Mitigation includes:
Q. How can computational methods optimize reaction pathways for novel derivatives?
Quantum mechanical calculations (DFT) model transition states to predict feasible reaction pathways. For example, substituting the naphthyl group with electron-withdrawing groups (e.g., -NO) requires evaluating activation energies for SN2 vs. SN1 mechanisms. Machine learning (e.g., ICReDD’s workflow) prioritizes synthetic routes with >80% predicted yield, reducing experimental trial-and-error .
Q. What experimental designs validate the compound’s role as a kinase inhibitor in cancer research?
- Enzyme Assays : Measure IC against recombinant kinases (e.g., EGFR) using ADP-Glo™ kits.
- Molecular Docking : Correlate inhibition potency with binding affinity (ΔG values) for the ATP-binding pocket.
- Resistance Studies : Use CRISPR-edited cell lines to identify mutations (e.g., T790M in EGFR) that reduce efficacy .
Q. How do degradation studies inform formulation stability?
Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolysis as the primary degradation pathway. LC-MS monitors cleavage of the amide bond, yielding 1-naphthylamine and chloroacetic acid. Buffered formulations (pH 4–5) reduce hydrolysis rates by 70% compared to neutral solutions .
Q. What advanced techniques characterize its coordination chemistry with transition metals?
- ESI-MS : Confirms complex stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios).
- EPR Spectroscopy : Detects paramagnetic behavior in Cu(II) or Fe(III) complexes, indicating potential catalytic applications.
- Single-Crystal Analysis : Reveals octahedral geometry in Co(III) complexes, driven by amide and naphthyl π-system coordination .
Methodological Tables
Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (chloroacetyl step) | Prevents dimerization |
| HCl Concentration | 2.0 eq (ethanol solvent) | Ensures complete salt formation |
| Recrystallization | Ethanol:HO (3:1 v/v) | >95% purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
